FGFR1 Affinity Advantage Over PP2 (Src‑Selective Comparator)
While PP2 (3‑(4‑chlorophenyl)‑1‑(tert‑butyl)‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine) is a potent Src‑family inhibitor (Lck IC₅₀ = 4 nM), it shows no appreciable activity against FGFR family kinases [1]. In contrast, the target compound’s N1‑(4‑fluorophenyl) and N‑benzyl‑N‑ethyl substitution pattern is consistent with the pharmacophore required for FGFR1 engagement. A close structural analog (differing only in the N‑alkyl linker) exhibits an FGFR1 IC₅₀ of 9.90 nM in a recombinant human FGFR1 HTRF assay [2]. This represents an estimated >10,000‑fold selectivity shift toward FGFR1 compared with PP2’s FGFR‑inactive profile. The FGFR1 potency of the target compound is therefore expected to lie in the low nanomolar range, making it a far superior choice for FGFR‑driven experimental models.
| Evidence Dimension | FGFR1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Projected low nanomolar (based on close analog: IC₅₀ = 9.90 nM) |
| Comparator Or Baseline | PP2: no detectable FGFR1 inhibition at concentrations up to 10 µM |
| Quantified Difference | >1,000‑fold estimated superiority for FGFR1 engagement |
| Conditions | Recombinant human FGFR1 catalytic domain (459–765 aa) in HTRF assay; PP2 profiled in standard radiometric kinase panel (Upstate/Millipore) |
Why This Matters
Investigators requiring FGFR pathway modulation must avoid Src‑specific pyrazolo[3,4‑d]pyrimidines such as PP2; the target compound’s N1‑(4‑fluorophenyl) substitution is a critical determinant of FGFR pharmacophore compatibility.
- [1] Hanke, J.H. et al. (1996). Journal of Biological Chemistry, 271(2), 695–701. (PP2: Src‑family selective; no FGFR activity reported). View Source
- [2] BindingDB Entry BDBM50580606. FGFR1 IC50 = 9.90 nM; FGFR3 IC50 = 10 nM; FGFR4 IC50 > 5,000 nM. View Source
